N-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-nitrobenzamide
Overview
Description
N-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-nitrobenzamide is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-nitrobenzamide typically involves a multi-step process. One common method starts with the preparation of the pyrazole core through the reaction of an α, β-unsaturated ketone with hydrazine derivatives. This is followed by oxidative aromatization to form the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave irradiation to accelerate the reaction rates and improve yields. The use of conventional heating methods is also common, particularly for the oxidative aromatization step . The process may be optimized to ensure high purity and yield, which are critical for its applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine derivatives for the formation of the pyrazole ring, oxidizing agents for aromatization, and nucleophiles for substitution reactions. Conditions such as microwave irradiation and conventional heating are often employed to facilitate these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the fluorophenyl ring .
Scientific Research Applications
N-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-nitrobenzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors involved in cancer cell proliferation, leading to inhibition of their activity and subsequent cell death . The fluorophenyl and nitrobenzamide groups play crucial roles in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Another fluorinated pyrazole derivative with potential anticancer activity.
1-(4-fluorophenyl)-5-phenyl-3-((E)-3-phenylacryloyl)-1H-pyrazole-4-carbonitrile: Known for its antimicrobial and cytotoxic properties.
Uniqueness
N-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-nitrobenzamide is unique due to its specific combination of a fluorophenyl group and a nitrobenzamide moiety, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN4O3/c17-12-5-1-10(2-6-12)14-9-15(20-19-14)18-16(22)11-3-7-13(8-4-11)21(23)24/h1-9H,(H2,18,19,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBGDCLOVCLDZQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NN2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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